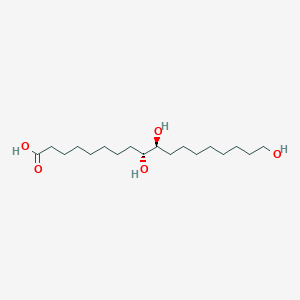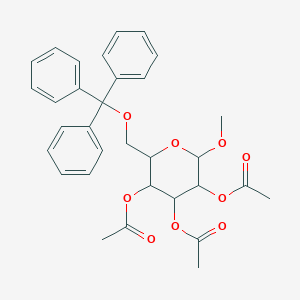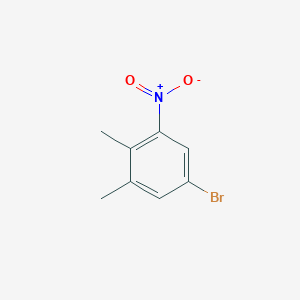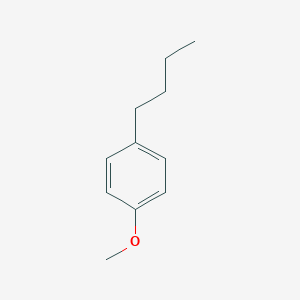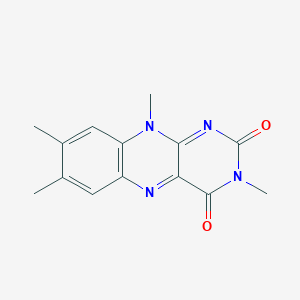
3-Methyllumiflavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyllumiflavin is a synthetic compound that belongs to the class of flavins. It is a derivative of lumiflavin, which is a naturally occurring flavin that is involved in various biological processes. 3-Methyllumiflavin is widely used in scientific research for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
3-Methyllumiflavin has several potential applications in scientific research. It can be used as a fluorescent probe for monitoring various biological processes, including enzyme activity, protein-protein interactions, and DNA binding. It can also be used as a photosensitizer for photodynamic therapy, a technique used for the treatment of various cancers. Additionally, 3-Methyllumiflavin has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Wirkmechanismus
The mechanism of action of 3-Methyllumiflavin involves its ability to undergo redox reactions, which results in the production of reactive oxygen species (ROS). The ROS can then react with various cellular components, including proteins, lipids, and DNA, leading to oxidative damage. This oxidative damage can result in cell death or activation of various signaling pathways, depending on the concentration and duration of exposure to 3-Methyllumiflavin.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methyllumiflavin are dependent on the concentration and duration of exposure. At low concentrations, it has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, it can induce oxidative damage, leading to cell death. Additionally, 3-Methyllumiflavin has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyllumiflavin in lab experiments include its high purity, stability, and solubility in water and organic solvents. Additionally, it has a high molar extinction coefficient, making it an excellent fluorescent probe for monitoring various biological processes. However, the limitations of using 3-Methyllumiflavin include its potential toxicity and the need for careful handling and disposal. Additionally, its use in vivo may be limited due to its potential side effects and lack of specificity for certain cellular components.
Zukünftige Richtungen
There are several future directions for the use of 3-Methyllumiflavin in scientific research. One potential direction is the development of new photosensitizers for photodynamic therapy, using 3-Methyllumiflavin as a template. Another potential direction is the use of 3-Methyllumiflavin as a fluorescent probe for monitoring various cellular processes in vivo. Additionally, the development of new derivatives of 3-Methyllumiflavin with improved specificity and lower toxicity could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis method of 3-Methyllumiflavin involves several steps, including the reaction of lumiflavin with methyl iodide in the presence of a base, followed by purification through chromatography. The final product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.
Eigenschaften
CAS-Nummer |
18636-32-3 |
|---|---|
Produktname |
3-Methyllumiflavin |
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |
InChI-Schlüssel |
DSUJCACXEBHAAS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
Andere CAS-Nummern |
18636-32-3 |
Synonyme |
3-methyllumiflavin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)
